![molecular formula C18H14Cl2N2O3S2 B2616098 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919848-91-2](/img/structure/B2616098.png)
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Overview
Description
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, dichlorophenyl group, and a methylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Dichlorophenyl Group: The 3,4-dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the acylation of the thiazole derivative with 4-(methylsulfonyl)phenylacetic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methylsulfonyl group.
Reduction: Reduction reactions can target the nitro groups if present or reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has demonstrated promising antimicrobial properties against various pathogens. Studies have shown that derivatives of thiazole compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Study : A recent investigation assessed the antibacterial efficacy of this compound against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound had minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Thiazole derivatives have been recognized for their ability to inhibit cancer cell proliferation through various mechanisms.
Case Study : In vitro studies conducted on human breast adenocarcinoma (MCF7) cell lines revealed that this compound exhibited cytotoxic effects, leading to significant reductions in cell viability at concentrations above 10 µM. Molecular docking studies further elucidated the binding interactions between the compound and specific cancer-related targets, reinforcing its potential as an anticancer agent .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the thiazole ring.
- Introduction of the dichlorophenyl group.
- Coupling with the methylsulfonylphenyl acetamide moiety.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide: can be compared with other thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its lipophilicity, while the thiazole ring contributes to its stability and reactivity. The methylsulfonyl group further modifies its electronic properties, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The thiazole moiety is introduced into the acetamide framework, which is crucial for enhancing biological activity.
Antimicrobial Activity
Research indicates that derivatives containing thiazole rings exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains. In a study evaluating several N-phenylacetamide derivatives, including thiazole-containing compounds, promising antibacterial activity was observed against pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Xoo | 25 µg/mL |
Compound B | Xac | 15 µg/mL |
This compound | TBD | TBD |
Anticancer Activity
The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. Studies have demonstrated that thiazole derivatives exhibit cytotoxicity against cancer cells, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups such as chlorine in the phenyl ring has been associated with enhanced anticancer activity.
Table 2: Anticancer Activity of Thiazole Derivatives
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound C | HT-29 | 1.61 |
Compound D | Jurkat | 1.98 |
This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the biological activity of thiazole derivatives is significantly influenced by their structural components. Key factors include:
- Substitution Patterns : The position and nature of substituents on the phenyl and thiazole rings can enhance or diminish activity.
- Electron-Withdrawing Groups : The presence of halogens (e.g., chlorine) on the aromatic ring has been linked to increased potency against cancer cells .
- Methylsulfonyl Group : This group may contribute to solubility and bioavailability, impacting overall efficacy.
Case Studies
- Antimicrobial Efficacy : A study involving a series of thiazole derivatives demonstrated that specific substitutions led to improved antibacterial activity against resistant strains, highlighting the potential for developing new antibiotics.
- Cytotoxicity in Cancer Models : Another investigation focused on pancreatic cancer cells revealed that combinations of thiazole-based compounds with existing chemotherapeutics resulted in synergistic effects, suggesting a promising avenue for combination therapies .
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c1-27(24,25)13-5-2-11(3-6-13)8-17(23)22-18-21-16(10-26-18)12-4-7-14(19)15(20)9-12/h2-7,9-10H,8H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGAKYLOGFLIEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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